Covi-ox
Overview
Description
Covi-ox is a clear amber viscous oil with a mild taste and odor . It contains natural mixed tocopherols which are obtained from edible vegetable oils by suitable physical means . The typical tocopherol composition is 14% D-alpha-tocopherol, 2% D-beta-tocopherol, 60% D-gamma-tocopherol, and 24% D-delta-tocopherol . It is intended for use as an antioxidant in the dietary supplement and food industry .
Synthesis Analysis
Covi-ox is derived from genetically modified vegetable and is thus subject to labeling under EU Regulations . It is sensitive to oxygen, light, particularly in the presence of oxidizing agents or in alkaline media .Molecular Structure Analysis
The molecular structure of Covi-ox includes different types of tocopherols with varying molar masses . For example, D-alpha-tocopherol has a molar mass of 430.7 g/mol, while D-beta-tocopherol, D-gamma-tocopherol, and D-delta-tocopherol all have a molar mass of 416.7 g/mol .Chemical Reactions Analysis
Covi-ox is sensitive to oxygen, light, and heat . It darkens slowly upon exposure to air and light . It is insoluble in water, sparingly soluble in ethanol, and miscible with organic solvents, vegetable oils, and fats .Physical And Chemical Properties Analysis
Covi-ox is a clear, amber, viscous oil with a mild taste and odor . It is insoluble in water, sparingly soluble in ethanol, and miscible with organic solvents, vegetable oils, and fats . It is sensitive to oxygen, light, and heat .Scientific Research Applications
Antioxidant Defense in Hepatocytes
Covi-ox, a natural tocopherol blend, has been studied for its effects on the antioxidant defense system in rat hepatocytes. In a study by Cantwell and Devery (1998), it was observed that Covi-ox reduced the effects of oxysterols on antioxidant enzymes in hepatocyte cultures. This indicates Covi-ox's potential in modifying the cellular response to oxidative stress (Cantwell & Devery, 1998).
Safety And Hazards
Covi-ox is stable for at least 36 months when stored in its unopened original packaging at ambient temperature max. 25 to 30 °C . It should be stored in the tightly sealed, lightproof packaging in a cool place . The product is sensitive to atmospheric oxygen, light, and heat . It is also noted that the product should be protected against light and packaged in opaque containers impermeable to oxygen .
properties
IUPAC Name |
(2R)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-IHMCZWCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aquasol E |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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